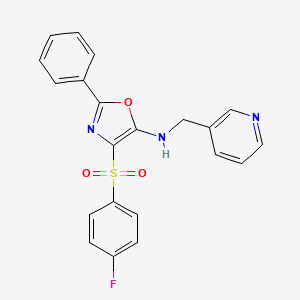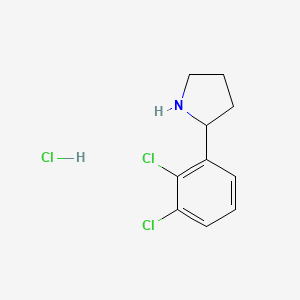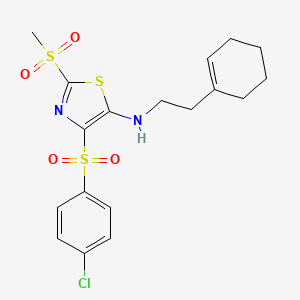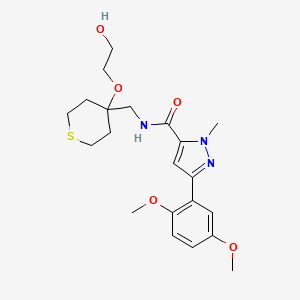![molecular formula C19H19N3O6S B2501346 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide CAS No. 886939-32-8](/img/structure/B2501346.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide" belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities. These compounds have been the subject of extensive research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting with the reaction of an appropriate acid or ester with hydrazine to form a hydrazide, followed by cyclization to form the oxadiazole ring. For example, in one study, benzenesulfonyl chloride was reacted with ethyl isonipecotate to yield a carboxylate intermediate, which was then converted into a carbohydrazide and subsequently cyclized to form an oxadiazole thiol . Another study utilized a similar approach by converting aromatic acids into esters, then hydrazides, and finally cyclizing them to form the oxadiazole thiol . These methods highlight the versatility of the synthetic routes available for creating 1,3,4-oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The spectral data, including 1H-NMR, IR, and mass spectrometry, are typically used to confirm the structure of these compounds. For instance, the synthesized compounds in the studies were confirmed using these techniques, ensuring the correct molecular structure was obtained .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives often involves the modification of the oxadiazole ring or its substituents. In the studies provided, the oxadiazole thiol was further reacted with various N-substituted 2-bromoacetamides to yield a range of N-substituted derivatives . These reactions were facilitated by weak bases and polar aprotic solvents, indicating the susceptibility of the oxadiazole ring to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as sulfonyl groups, methoxy groups, and aromatic rings can affect properties like solubility, melting point, and stability. While the specific physical and chemical properties of "N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide" are not detailed in the provided papers, similar compounds have been shown to exhibit moderate to high biological activity, which can be attributed to their chemical structure .
科学的研究の応用
Antimicrobial and Anti-Proliferative Activities
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide, as part of the 1,3,4-oxadiazole derivatives, has been studied for its antimicrobial and anti-proliferative activities. These compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria, including pathogenic strains such as Candida albicans. Notably, specific derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–8 μg/mL. Additionally, these compounds were evaluated against several cancer cell lines including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, demonstrating optimum anti-proliferative activity. The significant biological activities of these derivatives highlight their potential in developing new therapeutic agents for both microbial infections and cancer treatment (Al-Wahaibi et al., 2021).
Anticancer Evaluation of 1,3,4-Oxadiazole Derivatives
Further research into 1,3,4-oxadiazole derivatives bearing the 2,4-dimethoxyphenyl substituent has revealed their significant anticancer properties. These compounds, through their structural modifications, have shown excellent activity against breast cancer cell lines. This insight into their anticancer efficacy expands the scope of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide and related compounds in oncological research, offering a foundation for the development of novel anticancer therapies (Polkam et al., 2021).
Antibacterial Studies and Synthesis of N-Substituted Derivatives
N-Substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and assessed for their antibacterial efficacy. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria. The synthesis process and the resulting antibacterial activity underscore the potential of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide derivatives in contributing to new antibacterial agents, addressing the ongoing challenge of bacterial resistance (Khalid et al., 2016).
将来の方向性
The future directions for research on “N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide” are not explicitly mentioned in the available literature. However, similar compounds have been studied for their potential as lead structures for developing potent bacterial RNA polymerase inhibitors613.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
特性
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYOEGODIMWHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)


![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)